3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)24-18(27)23-11-13-10-17(26)25(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCGCUGBQXEMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic molecule belonging to the class of urea derivatives. Its unique structural features, including a pyrrolidinone moiety and a trifluoromethyl-substituted phenyl group, suggest potential biological activities that warrant investigation. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.38 g/mol. The structural characteristics include:
- Urea Moiety : Confers potential for enzyme inhibition.
- Pyrrolidinone Ring : May influence pharmacokinetic properties.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Key findings include:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. The structure-activity relationship (SAR) studies suggest that modifications to the urea and phenyl groups can significantly affect inhibitory potency against IDO1.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties by modulating immune responses through IDO1 inhibition, thereby enhancing T-cell activity against tumors .
- Neuropharmacological Effects : The interaction with G-protein coupled receptors (GPCRs) has been assessed, revealing some selectivity which may reduce potential neurotoxicity compared to other compounds in the same class .
The mechanisms underlying the biological activity of this compound are multifaceted:
- IDO1 Inhibition : By inhibiting IDO1, the compound disrupts tryptophan metabolism, leading to enhanced immune responses against tumors.
- Receptor Interactions : The binding affinity to various receptors suggests modulation of neurotransmitter systems, which may contribute to both therapeutic effects and side effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that urea derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play a pivotal role in cancer progression .
Neuroprotective Effects:
The pyrrolidinone moiety present in the compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Anti-inflammatory Properties:
Urea derivatives are also explored for their anti-inflammatory effects. The interaction with inflammatory mediators can lead to reduced inflammation in various models, indicating potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Agricultural Applications
Pesticides and Herbicides:
Compounds similar to 3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea have been investigated for use as pesticides and herbicides. Their ability to inhibit specific biochemical pathways in pests can lead to effective control measures against agricultural pests while minimizing environmental impact .
Material Science
Polymer Chemistry:
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that urea-based compounds can improve the performance characteristics of polymers used in various industrial applications .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Yield : The target compound’s synthetic route is unspecified, but analogues with trifluoromethyl groups (e.g., 11d) exhibit yields >85%, suggesting feasible synthesis .
- The target compound’s pyrrolidinone group may reduce complexity while retaining hydrogen-bonding capacity.
Comparison with AST-487 ()
AST-487 (NVP-AST487) is a urea-based kinase inhibitor with structural parallels:
- Core Structure : Urea linkage to 3-(trifluoromethyl)phenyl and pyrimidinyl-oxy-phenyl groups.
- Substituents: Ethylpiperazine and methylamino-pyrimidine enhance solubility and target binding .
Contrast with Target Compound :
- AST-487’s pyrimidine and piperazine groups enable interactions with kinase ATP pockets, whereas the target’s pyrrolidinone may favor alternative binding modes.
- The trifluoromethyl group is conserved, suggesting shared electronic properties.
Research Findings and Implications
While direct data for this compound are unavailable, insights from analogues suggest:
Solubility: The pyrrolidinone moiety may improve aqueous solubility compared to thiazole-containing analogues (e.g., 1f) due to reduced aromaticity .
Synthetic Viability : High yields (>85%) for compounds like 11d support feasible scale-up if similar synthetic routes are employed .
Preparation Methods
Nitro Group Reduction and Trifluoromethylation
The 4-(trifluoromethyl)aniline precursor is synthesized via catalytic hydrogenation of 4-nitrobenzotrifluoride. Palladium on carbon (10% Pd/C) in ethanol at 50°C under 3 atm H₂ achieves 92% yield. Alternative methods employ LiAlH₄ reduction of 4-nitrobenzotrifluoride in anhydrous diethyl ether, yielding 87% 4-(trifluoromethyl)aniline.
Isocyanate Formation
Phosgenation of 4-(trifluoromethyl)aniline using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C produces the isocyanate intermediate. Triethylamine (3 eq.) is added to scavenge HCl, achieving 85% yield after distillation.
Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C (gradual warming)
-
Catalyst: None (stoichiometric triphosgene)
Synthesis of (5-Oxo-1-phenylpyrrolidin-3-yl)methylamine
Pyrrolidinone Ring Formation
The 5-oxo-1-phenylpyrrolidin-3-yl scaffold is synthesized via Mannich reaction:
-
Substrate: Aniline reacts with ethyl acetoacetate and paraformaldehyde in acetic acid.
-
Cyclization: Heating at 80°C for 12 hours forms 1-phenylpyrrolidin-5-one (78% yield).
C-3 Methyl Group Introduction
Bromination at the C-3 position using N-bromosuccinimide (NBS) in CCl₄ under UV light (λ = 300 nm) yields 3-bromo-1-phenylpyrrolidin-5-one (65% yield). Subsequent Grignard reaction with methylmagnesium bromide in THF at −78°C introduces the methyl group, affording 3-methyl-1-phenylpyrrolidin-5-one (70% yield).
Amination via Reductive Amination
The ketone at C-5 is converted to an amine using ammonium acetate and sodium cyanoborohydride in methanol. Reaction at 60°C for 6 hours yields (5-oxo-1-phenylpyrrolidin-3-yl)methylamine (82% yield).
Urea Bond Formation
Carbodiimide-Mediated Coupling
Equimolar amounts of 4-(trifluoromethyl)phenyl isocyanate and (5-oxo-1-phenylpyrrolidin-3-yl)methylamine are reacted in toluene at 50°C for 8 hours using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a catalyst. The product precipitates upon cooling, yielding 88% pure this compound.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility |
| Temperature | 50°C | Balances reaction rate and side reactions |
| Catalyst Loading | 1.2 eq. EDC | Prevents over-activation |
Alternative Phosgene-Free Approach
A two-step protocol avoids phosgene:
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Carbamate Formation: React 4-(trifluoromethyl)aniline with ethyl chloroformate in pyridine (95% yield).
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Amine Displacement: Heat the carbamate with (5-oxo-1-phenylpyrrolidin-3-yl)methylamine at 70°C for 10 hours (76% yield).
Purification and Characterization
Crystallization
The crude product is recrystallized from a 3:1 toluene/hexane mixture, increasing purity from 88% to 99.2%. DSC analysis shows a sharp melting endotherm at 198–200°C.
Spectroscopic Confirmation
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¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 2H, Ar-H), 7.45–7.38 (m, 5H, Ph-H), 4.21 (s, 2H, CH₂), 3.65 (t, J = 6.5 Hz, 1H, NH), 2.95–2.89 (m, 2H, pyrrolidinone CH₂).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (urea C=O), 1660 cm⁻¹ (pyrrolidinone C=O).
Scalability and Industrial Adaptations
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₃O₂ | |
| Molecular Weight | 376.13 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Aqueous Solubility | 12 µM (pH 7.4) |
Q. Table 2: Spectral Data for Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.6–8.1 (Ar-H, trifluorophenyl) | Aromatic substitution pattern |
| IR | 1680 cm⁻¹ (urea C=O) | Urea linkage confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
